6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
6-Propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a propyl group at position 6, a 4-(pyrrolidine-1-sulfonyl)benzamido moiety at position 2, and a carboxamide group at position 2.
Properties
IUPAC Name |
6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-2-10-25-13-9-17-18(14-25)31-22(19(17)20(23)27)24-21(28)15-5-7-16(8-6-15)32(29,30)26-11-3-4-12-26/h5-8H,2-4,9-14H2,1H3,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUFYFIIWQALCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propyl Group: This step often involves alkylation reactions.
Attachment of the Pyrrolidine-1-sulfonyl Group: This is typically done through sulfonylation reactions.
Formation of the Benzamido Group: This involves amide bond formation, often using coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrrolidine-1-sulfonyl group.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Estimated based on molecular formula (C25H30N4O4S2).
Functional Implications of Substituent Variations
In contrast, BA94050’s dipropylsulfamoyl group offers greater hydrophobicity and conformational flexibility, which may influence membrane permeability . Pyrrolidine’s nitrogen could participate in additional interactions (e.g., π-cation), while dipropyl groups may prioritize lipophilicity.
R3 Substituent :
- The carboxamide in the target compound likely improves aqueous solubility and metabolic stability compared to BA94050’s ethyl carboxylate , which may act as a prodrug (hydrolyzing to a carboxylic acid in vivo) .
Research Findings and Hypothetical Pharmacological Profiles
BA94050 and similar thieno[2,3-c]pyridine derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) due to their ability to occupy ATP-binding pockets .
The pyrrolidine-1-sulfonyl group may confer selectivity toward enzymes with polar active sites, whereas dipropylsulfamoyl derivatives might favor hydrophobic binding pockets.
The carboxamide at R3 could enhance bioavailability compared to ester-based analogues, as seen in FDA-approved drugs like imatinib (which features a similar carboxamide group).
Limitations and Unresolved Questions
Synthetic Feasibility : The pyrrolidine sulfonamide’s steric demands may complicate synthesis compared to dipropyl analogues.
Biological Activity
The compound 6-propyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule characterized by its thieno[2,3-c]pyridine core structure. This class of compounds is known for diverse biological activities, making them of significant interest in pharmacological research. The presence of a propyl group and a pyrrolidine sulfonamide moiety further enhances its potential therapeutic properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 476.61 g/mol. Its structural features include:
- Thieno-pyridine core : Known for various biological activities.
- Pyrrolidine sulfonamide moiety : May contribute to enhanced solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, thienopyridine derivatives have been shown to inhibit tumor cell proliferation in various cancer types. In vitro studies suggest that this compound may also demonstrate cytotoxic effects against specific cancer cell lines.
Antimicrobial Activity
Compounds in the thieno[2,3-c]pyridine class have demonstrated antimicrobial properties. Preliminary studies indicate that the target compound could potentially inhibit the growth of certain bacterial strains. Further investigation is needed to quantify this activity and understand the underlying mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-c]pyridine derivatives often correlates with specific structural features. The following table summarizes notable compounds with structural similarities and their corresponding activities:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 4-Arylthieno[2,3-b]pyridine-2-carboxamides | Aryl groups at position 4 | Antiparasitic activity |
| Pyrrolidine derivatives | Contain pyrrolidine rings | Diverse biological activity |
| Thienopyridine analogs | Similar heterocyclic structures | Anticancer properties |
Case Studies
- Antitumor Activity : In a study examining various thienopyridine derivatives, it was found that certain modifications in the structure led to enhanced cytotoxicity against leukemia cell lines (L1210 and P388) . The introduction of a pyrrolidine ring was particularly noted for increasing potency.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of thienopyridine derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated that several derivatives exhibited significant inhibition zones, suggesting potential therapeutic applications .
The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
